2-Cloro-2-(clorodifluorometoxi)-1,1,1-trifluoroetano

Descripción general

Descripción

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane is a halogenated organic compound It is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which impart unique chemical properties to the molecule

Aplicaciones Científicas De Investigación

Overview

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, commonly known by its CAS number 32778-08-8, is a fluorinated organic compound with significant applications in various fields, particularly in the pharmaceutical and chemical industries. This compound is structurally related to isoflurane, an anesthetic agent, and has been identified as an impurity in isoflurane formulations. Its unique properties make it a subject of interest for research and development.

Pharmaceutical Industry

The primary application of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane is as an impurity in the production of isoflurane. Understanding the behavior and effects of this compound is crucial for ensuring the safety and efficacy of anesthetic formulations. Research has focused on:

- Toxicological Studies : Investigating the potential toxicity of this compound when present in anesthetic preparations. Studies have shown that impurities can affect the pharmacokinetics and pharmacodynamics of anesthetic agents .

Environmental Chemistry

Due to its fluorinated nature, this compound is also studied for its environmental impact:

- Persistence and Degradation : Research has been conducted to evaluate how long this compound remains in the environment and its degradation pathways. Its chlorinated structure raises concerns regarding its potential as a persistent organic pollutant (POP) in ecosystems .

Analytical Chemistry

In analytical chemistry, 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane serves as a reference standard for:

- Method Development : It is used in developing analytical methods for detecting and quantifying impurities in pharmaceutical products. Techniques such as gas chromatography-mass spectrometry (GC-MS) utilize this compound to calibrate instruments and validate methods .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane typically involves the reaction of chlorodifluoromethane with 1,1,1-trifluoro-2-chloroethane under specific conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate and purify the final product. This method ensures high yield and purity, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide.

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of hydroxylated derivatives.

Elimination: Formation of alkenes.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The compound can form strong halogen bonds with nucleophilic sites on proteins and enzymes, potentially altering their structure and function. These interactions can lead to changes in biochemical pathways and cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-2,2-difluoroacetophenone

- 2-Chloro-2,2-difluoroethanol

- 2-Chloro-2,2-difluoroacetic acid

Uniqueness

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and stability, making it valuable in various applications.

Actividad Biológica

2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane, commonly referred to as HFC-152a, is a fluorinated compound with significant applications in various fields, including refrigeration and aerosol propellants. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article explores the biological activity of HFC-152a, highlighting its chemical properties, potential toxicity, and relevant case studies.

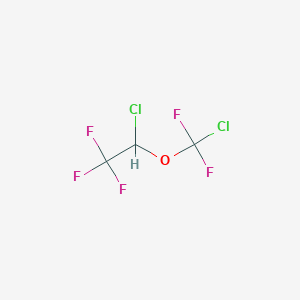

Molecular Structure

- Molecular Formula : C₃HCl₂F₅O

- Molecular Weight : 218.94 g/mol

- IUPAC Name : 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | -24.6 °C |

| Melting Point | -120 °C |

| Density | 1.29 g/cm³ |

| Solubility in Water | Low |

Toxicological Profile

The biological activity of HFC-152a primarily revolves around its potential toxicity and effects on human health and the environment. Studies have indicated that exposure to high concentrations of HFC-152a can lead to adverse health effects, including:

- Respiratory Irritation : Inhalation of HFC-152a can cause irritation of the respiratory tract.

- Central Nervous System Effects : High levels may lead to dizziness, headaches, and in extreme cases, loss of consciousness due to hypoxia.

- Cardiovascular Effects : Some studies suggest that fluorinated compounds can affect heart function.

Environmental Impact

HFC-152a is recognized for its low global warming potential compared to other hydrofluorocarbons (HFCs). However, it still poses environmental risks due to its contribution to ozone depletion when released into the atmosphere.

Case Study 1: Occupational Exposure

In a study examining occupational exposure among workers using HFC-152a as a propellant in aerosol products, researchers found that prolonged exposure was associated with increased respiratory symptoms and decreased pulmonary function. The study emphasized the importance of monitoring air quality in workplaces that utilize this compound.

Case Study 2: Environmental Assessment

A comprehensive environmental assessment conducted in regions with high usage of HFCs indicated that HFC-152a contributes minimally to atmospheric greenhouse gas concentrations compared to other HFCs. The study concluded that while HFC-152a is less harmful than its counterparts, regulations should still be enforced to minimize its release into the environment.

Propiedades

IUPAC Name |

2-chloro-2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5O/c4-1(2(6,7)8)11-3(5,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZWXBLENLGFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)(F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392854 | |

| Record name | 2-CHLORO-2-(CHLORODIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32778-08-8 | |

| Record name | 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32778-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032778088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLORO-2-(CHLORODIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2-(CHLORODIFLUOROMETHOXY)-1,1,1-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322Z13H180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.